Styraxlignolide F
Overview
Description
Styraxlignolide F is a natural compound isolated from Styrax japonica . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of Styraxlignolide F is 534.55 . Its molecular formula is C27H34O11 . The IUPAC name is (3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one .Physical And Chemical Properties Analysis
Styraxlignolide F is a solid, white to off-white compound .Scientific Research Applications
Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry
Styraxlignolide A, related to Styraxlignolide F, has been studied for its pharmacological properties. A method using liquid chromatography with electrospray ionization tandem mass spectrometry was developed to quantify styraxlignolide A in rat plasma. This method is crucial for pharmacokinetic studies of styraxlignolide A and potentially related compounds like Styraxlignolide F (H. Ji et al., 2011).
Anti-Complement Activity
Styraxlignolide A, a norlignan closely related to Styraxlignolide F, was found to exhibit significant anti-complement activity. This activity is vital for potential therapeutic applications, particularly in treating inflammatory conditions (B. Min et al., 2004).
Antioxidant Properties
A study on Styrax japonica, which contains styraxlignolides including Styraxlignolide F, highlighted the isolation of new lignans with antioxidant activity. These compounds, including styraxlignolide variants, showed potential in scavenging radicals, indicating their utility as natural antioxidants (B. Min et al., 2004).
Allergic Asthma Treatment
Homoegonol, derived from a related compound, styraxlignolide A, was investigated for its efficacy in treating allergic asthma. This study indicates that compounds related to Styraxlignolide F may have potential therapeutic applications in respiratory conditions (I. Shin et al., 2014).
Herb-Drug Interaction
The study on Styrax, which includes compounds like styraxlignolide F, revealed potential herb-drug interactions. This interaction is crucial for understanding the safety profile of these compounds when used alongside conventional medication (Feng Zhang et al., 2020).
Anti-Cancer Activity
Styrax japonica bark extracts, containing styraxlignolide F, have demonstrated anti-cancer activities in vitro. These findings suggest potential applications in cancer therapeutics (O. Kwon et al., 2014).
Chemopreventive Effect
Styrax camporum, which may contain compounds like styraxlignolide F, showed a chemopreventive effect in experimental rat colon carcinogenesis. This suggests potential in preventing or treating certain types of cancer (Pollyanna Francielli de Oliveira et al., 2021).
Inflammatory Disease Treatment
Styraxoside A, isolated from Styrax japonica, inhibited expressions of inflammatory markers, suggesting the potential of styraxlignolide-related compounds in treating inflammatory diseases (Kyung-Jin Yun et al., 2007).
properties
IUPAC Name |
(3S,4S)-3-[(3,4-dimethoxyphenyl)methyl]-4-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O11/c1-33-18-6-4-15(11-20(18)34-2)9-17-16(13-36-26(17)32)8-14-5-7-19(21(10-14)35-3)37-27-25(31)24(30)23(29)22(12-28)38-27/h4-7,10-11,16-17,22-25,27-31H,8-9,12-13H2,1-3H3/t16-,17+,22-,23-,24+,25-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMJDNJKSCBKRL-ZYKRCLGOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2C(COC2=O)CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C[C@H]2[C@@H](COC2=O)CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Styraxlignolide F |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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